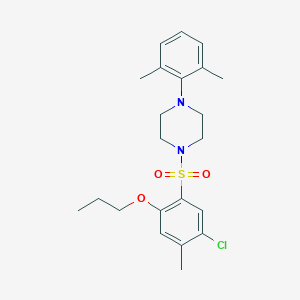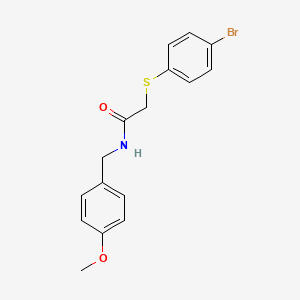![molecular formula C16H14BrFO4 B2531449 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate CAS No. 882747-94-6](/img/structure/B2531449.png)
4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate is an organic compound that features a complex aromatic structure It is characterized by the presence of bromine, methoxy, and fluorine substituents on a benzyl acetate framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate typically involves multiple steps. One common route starts with the bromination of 5-methoxybenzyl alcohol to form 2-bromo-5-methoxybenzyl bromide . This intermediate is then reacted with 3-fluorophenol in the presence of a base to yield 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenol. Finally, acetylation of the phenol group using acetic anhydride produces the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy and acetate groups can be oxidized or reduced to form different functional groups.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Conversion to aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Could be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of bromine, methoxy, and fluorine groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Properties
IUPAC Name |
[4-[(2-bromo-5-methoxyphenyl)methoxy]-3-fluorophenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO4/c1-10(19)22-13-4-6-16(15(18)8-13)21-9-11-7-12(20-2)3-5-14(11)17/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNUUWGHQAMIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)OC)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2531371.png)
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2531376.png)
![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2531378.png)

![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2531381.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2531384.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide](/img/structure/B2531386.png)
![2-Amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B2531387.png)
![4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2531388.png)
![3-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2531389.png)
